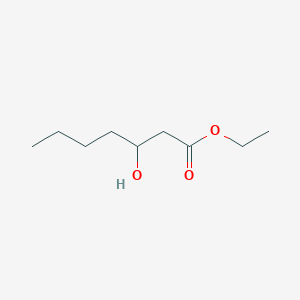

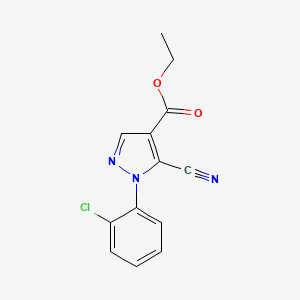

![molecular formula C7H8O B1601391 双环[3.2.0]庚-3-烯-6-酮 CAS No. 54074-60-1](/img/structure/B1601391.png)

双环[3.2.0]庚-3-烯-6-酮

描述

“Bicyclo[3.2.0]hept-3-en-6-one” is a chemical compound that has been utilized in the synthesis of various important molecules . It has been used in the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests . It is also used in the synthesis of chalcone derivatives .

Synthesis Analysis

The synthesis of “Bicyclo[3.2.0]hept-3-en-6-one” has been a subject of research for its potential applications. One approach involves the use of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another approach involves the use of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate .Molecular Structure Analysis

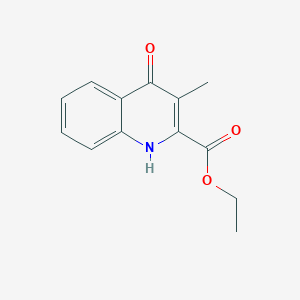

The molecular formula of “Bicyclo[3.2.0]hept-3-en-6-one” is C7H8O . The compound has a complex structure with a carbonyl group and a carbon-carbon double bond attached to the same bridge-head carbon atom .Chemical Reactions Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” exhibits peculiar reactivity due to the presence of the carbonyl group and the carbon-carbon double bond on the same bridge-head carbon atom . This reactivity has been demonstrated by the high chemio-, regio-, and stereoselectivity of the NBS-induced lactonization .Physical And Chemical Properties Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” has a molecular weight of 108.14 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 142 .科学研究应用

Enantioselective Baeyer-Villiger Oxidation

“Bicyclo[3.2.0]hept-3-en-6-one” is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one . This process is important in the field of organic chemistry as it helps in the production of esters and lactones from ketones and cyclic ketones respectively .

Synthesis of Chalcone Derivatives

This compound is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several pharmacological activities such as antioxidant, anticancer, anti-inflammatory, and antiviral properties .

Analysis of Extremophile Enzymes

“Bicyclo[3.2.0]hept-3-en-6-one” is also used to analyze the extremophile enzymes (monooxygenase and hydrolases) in microorganisms which are isolated from a deep-water petroleum reservoir and at high temperatures using fluorogenic assays and multibioreactions . This research is crucial in understanding how these enzymes function under extreme conditions, which can have applications in biotechnology and industrial processes .

Large-Scale Preparation of Homochiral Compounds

In a chemoenzymatic process, both enantiomers of “Bicyclo[3.2.0]hept-3-en-6-one” were obtained in >98% e.e. by means of an enzymatic resolution of (±)- endo -bicyclo [3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process is significant in the large-scale preparation of homochiral compounds, which are important in the pharmaceutical industry .

Precursor of Corey’s Lactone

“Bicyclo[3.2.0]hept-3-en-6-one” serves as a precursor of Corey’s lactone . Corey’s lactone is a key intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects such as regulation of the contraction and relaxation of smooth muscle tissue .

Research Use Only (RUO)

This compound is often labeled as “Research Use Only” (RUO), indicating its primary use in scientific research . This designation means that it’s not intended for use in diagnostic procedures, and its use must comply with the guidelines for laboratory safety .

作用机制

Target of Action

Bicyclo[3.2.0]hept-3-en-6-one is a chemical compound that primarily targets enzymes such as monooxygenases and hydrolases . These enzymes play a crucial role in various biochemical reactions, including the oxidation and hydrolysis of substrates.

Mode of Action

The compound interacts with its targets through a process known as enantioselective Baeyer-Villiger oxidation . This reaction involves the oxidation of the compound, resulting in the formation of a new compound with a different configuration. The process is enantioselective, meaning it favors the formation of one enantiomer over the other.

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[3.2.0]hept-3-en-6-one is the Baeyer-Villiger oxidation pathway . This pathway involves the oxidation of ketones to esters or lactones. The compound is also used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Result of Action

The molecular and cellular effects of Bicyclo[3.2.0]hept-3-en-6-one’s action primarily involve changes in the configuration of molecules through oxidation reactions . These changes can lead to the formation of new compounds, such as chalcone derivatives, which have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of Bicyclo[3.2.0]hept-3-en-6-one can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , which means its reactivity and stability can be affected by exposure to air. Additionally, the compound’s action can be influenced by the presence of certain microorganisms, as it is used to analyze the extremophile enzymes in microorganisms isolated from a deep-water petroleum reservoir and at high temperatures .

安全和危害

未来方向

The future directions of “Bicyclo[3.2.0]hept-3-en-6-one” research are likely to focus on improving the practicality, versatility, and efficiency of its synthesis. This includes the development of a practical and efficient preparation of “Bicyclo[3.2.0]hept-2-en-6-ones” without photochemical steps . The potential utility of “Bicyclo[3.2.0]hept-2-en-6-ones” could be amplified by further reactions, such as the bismethylation of the carbon atom adjacent to the carbonyl group and the conversion into the corresponding unsaturated bicyclic lactones .

属性

IUPAC Name |

bicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOYRBXLERDCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513339 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.0]hept-3-en-6-one | |

CAS RN |

54074-60-1 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.2.0]hept-3-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to bicyclo[3.2.0]hept-3-en-6-ones?

A1: A widely used approach involves the conversion of 3-hydroxy-6-heptenoic acids to bicyclo[3.2.0]hept-3-en-6-ones using acetic anhydride and potassium acetate. [, , , ] This method allows for the introduction of methyl substituents at various positions on the ring system. Another method utilizes a [2+2]-cycloaddition of an enantiopure amide, derived from an acid and a chiral oxazolidinone auxiliary, with in situ-generated keteniminium salts. []

Q2: Why is the stereochemistry of bicyclo[3.2.0]hept-3-en-6-ones significant?

A2: These compounds possess a chiral center at the bridgehead carbon (C6). The stereochemistry at this position significantly influences their reactivity and applications, particularly in asymmetric synthesis where they serve as valuable chiral building blocks for complex molecules like prostaglandins and natural products. [, , ]

Q3: Can you elaborate on the use of bicyclo[3.2.0]hept-3-en-6-ones in the synthesis of grandisol?

A3: Researchers have explored both enantiospecific and racemic approaches to grandisol utilizing bicyclo[3.2.0]heptan-endo-2-ol, a key intermediate derived from bicyclo[3.2.0]hept-3-en-6-one. [, ] While these methods provided valuable insights, limitations in scalability and practicality spurred the development of alternative strategies.

Q4: How do microorganisms contribute to the synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ols?

A4: Baker's yeast has been employed to reduce bicyclo[3.2.0]hept-3-en-6-ones, yielding a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. [] Additionally, Bacillus stearothermophilus can selectively oxidize racemic endo-alcohols, enabling the resolution of endo-enantiomers with high enantiomeric excesses. []

Q5: How can N-bromosuccinimide (NBS) be utilized in reactions involving bicyclo[3.2.0]hept-3-en-6-ones?

A5: NBS induces lactonization of bicyclo[3.2.0]hept-3-en-6-ones, leading to the formation of lactone derivatives. [, ] This reaction expands the synthetic utility of these compounds by providing access to a new class of bicyclic structures with potential biological activity.

Q6: What are the potential applications of bicyclo[3.2.0]heptane-2-endo,7-endo-diols derived from bicyclo[3.2.0]hept-3-en-6-ones?

A6: Bicyclo[3.2.0]hept-3-en-6-ones can be stereoselectively converted into their corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols. [] These diols, with their chiral rigid backbone, hold promise as precursors for synthesizing chiral bidentate ligands, valuable tools in asymmetric catalysis. [, ]

Q7: What photochemical reactions have been investigated with bicyclo[3.2.0]hept-3-en-6-one derivatives?

A7: Studies have examined the photolysis of azoalkanes derived from bicyclo[3.2.0]hept-3-en-6-one. [] These reactions provided insights into the mechanisms of denitrogenation and rearrangement processes, highlighting the influence of spin states and electronic configurations on product formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

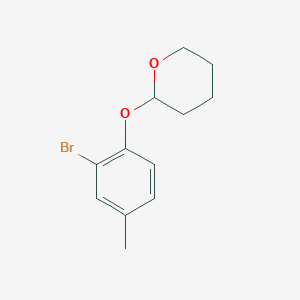

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)